molecular formula C4H9NO2 B119814 1,3-Dioxan-5-amine CAS No. 154917-36-9

1,3-Dioxan-5-amine

Cat. No.: B119814
CAS No.: 154917-36-9
M. Wt: 103.12 g/mol
InChI Key: AOLBMIGVOLSSNI-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-amine is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxane with ammonia or amines under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group replaces a halogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products

Scientific Research Applications

1,3-Dioxan-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dioxan-5-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its unique structure allows it to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

1,3-Dioxan-5-amine can be compared with other similar compounds, such as:

    1,3-Dioxane: Lacks the amine group, making it less reactive in certain chemical reactions.

    1,3-Dioxolane: Contains a five-membered ring, leading to different chemical properties and reactivity.

    1,3-Dioxan-5-one:

The uniqueness of this compound lies in its combination of a six-membered ring with both oxygen and nitrogen atoms, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLBMIGVOLSSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628912
Record name 1,3-Dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154917-36-9
Record name 1,3-Dioxan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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